molecular formula C25H22FNO4S B2736639 [4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone CAS No. 1112419-03-0

[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone

Cat. No.: B2736639
CAS No.: 1112419-03-0
M. Wt: 451.51
InChI Key: YARKHMMITYWYGU-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is an organic compound belonging to the benzothiazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be approached through multistep organic reactions, typically starting with the preparation of the key intermediates. The primary steps may involve:

  • Formation of the benzothiazine core: : This can be achieved via the cyclization of appropriate sulfonamide and halogenated precursors under controlled temperature and solvent conditions.

  • Introduction of substituents: : Subsequent reactions introduce the ethoxyphenyl, fluorine, and ethylphenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, using suitable reagents such as ethoxybenzene, fluorobenzene, and ethylbenzene derivatives.

Industrial Production Methods

On an industrial scale, the production of 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves optimizing reaction conditions to enhance yield and purity. This includes selecting high-efficiency catalysts, scaling up reaction volumes, and implementing continuous flow synthesis techniques for better control over reaction parameters and product isolation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : Typically involving strong oxidizing agents like potassium permanganate, which can modify certain functional groups.

  • Reduction: : Utilizing reducing agents like sodium borohydride to convert ketone functionalities into alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often facilitated by the presence of activating groups on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichromates, under acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.

  • Substitution: : Halogenated compounds, organolithium or organomagnesium reagents, catalyzed by palladium or copper catalysts.

Major Products

The major products from these reactions depend on the specific functional groups involved, with possibilities including alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is studied for its potential as a synthetic intermediate in the preparation of more complex molecules. Its unique structure offers a versatile platform for derivatization.

Biology

In biological research, this compound can be investigated for its potential bioactive properties, such as antibacterial, antifungal, or anticancer activities, due to the presence of the benzothiazine moiety known for such activities.

Medicine

In the medical field, researchers may explore its application as a drug candidate or pharmacophore, evaluating its interaction with various biological targets and pathways.

Industry

In the industrial sector, 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be utilized in the development of specialty chemicals, advanced materials, or as a key ingredient in certain chemical processes.

Mechanism of Action

The mechanism by which 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects can be complex, involving:

  • Molecular targets: : Potential targets may include enzymes, receptors, or other proteins that the compound binds to, leading to inhibition or activation of biological pathways.

  • Pathways involved: : The interaction with these molecular targets can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Other compounds with structural similarities include:

  • 4-(4-ethoxyphenyl)-7-fluoro-4H-1,4-benzothiazin-2-yl: methanone

  • 4-(4-methoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone

  • 4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone

Uniqueness

4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is unique due to the combination of its substituents, which may impart distinctive physicochemical properties, reactivity, and potential biological activity, making it a subject of interest for further study and application.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-17-5-7-18(8-6-17)25(28)24-16-27(20-10-12-21(13-11-20)31-4-2)22-14-9-19(26)15-23(22)32(24,29)30/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARKHMMITYWYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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